Paromomycin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An aminoglycoside antibacterial and antiprotozoal agent produced by species of STREPTOMYCES.
Aplicaciones Científicas De Investigación
Mechanism of Action in Leishmaniasis
Paromomycin's impact on RNA synthesis and membrane fluidity in Leishmania donovani promastigotes suggests that its effectiveness in treating leishmaniasis is tied to these cellular changes. Specifically, its ability to inhibit the parasite's multiplication is linked to altered membrane permeability resulting from modifications in membranous polar lipids (Maarouf et al., 1997).
Impact on Mitochondrial Activities
The effect of Paromomycin on the mitochondrial activities of Leishmania donovani promastigotes was studied, highlighting its interference with the cell's energetic metabolism. This includes inhibiting respiration and reducing the mitochondrial membrane potential, which may be central to its anti-Leishmania action (Maarouf et al., 1997).
Differential Effects on Ribosomes
Research has shown that Paromomycin significantly inhibits protein synthesis in Leishmania promastigotes while having minimal impact on mammalian cells. This difference is attributed to the antibiotic's strong binding to the parasite ribosomal decoding site, which is not as pronounced in mammalian cell ribosomes (Fernández, Malchiodi, & Algranati, 2010).
Resistance Development
Research into Paromomycin-resistant Leishmania donovani promastigotes has provided insights into the mechanisms of resistance, such as decreased drug uptake likely due to altered membrane composition. This work is crucial for understanding the emergence of drug resistance in clinical settings (Maarouf et al., 1998).
Efficacy Against Other Parasites
Studies have also explored Paromomycin's efficacy against other parasites like Entamoeba histolytica and Cryptosporidium parvum. Its effectiveness in these contexts broadens the potential applications of this antibiotic in parasitic infections (Blessmann & Tannich, 2002; Mancassola et al., 1995).
Immunological Impact
Research on Paromomycin's impact on dendritic cells in combination therapy for visceral leishmaniasis has highlighted its role in immunomodulation. This underscores the importance of understanding the broader biological effects of this antibiotic beyond its direct action against parasites (Das et al., 2014).
Propiedades
IUPAC Name |
5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZODPSAJZTQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N5O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859614 |
Source
|
Record name | 4,6-Diamino-2-{[3-O-(2,6-diamino-2,6-dideoxyhexopyranosyl)pentofuranosyl]oxy}-3-hydroxycyclohexyl 2-amino-2-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paromomycin I |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.